molecular formula C6H10ClN3 B1399316 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1187830-68-7

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Katalognummer: B1399316
CAS-Nummer: 1187830-68-7
Molekulargewicht: 159.62 g/mol
InChI-Schlüssel: YVTGXCGMXNMPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and registry numbers. The compound exists in two primary forms: the free base and the hydrochloride salt, each possessing distinct Chemical Abstracts Service registry numbers and molecular properties. The free base form carries the Chemical Abstracts Service number 762233-62-5, while the hydrochloride salt form is registered under Chemical Abstracts Service number 1187830-68-7. This distinction is crucial for proper identification and procurement of the specific chemical entity required for research applications.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as this compound. Alternative nomenclature systems provide additional naming conventions, including 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride and 1-methyl-4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride. The compound is also referenced in various chemical databases with different identifier codes, including ChemSpider identification number 9053329 for the free base form. The Molecular Design Limited database assigns the number MFCD12400786 to the hydrochloride salt form, facilitating cross-referencing across chemical databases.

Property Free Base Hydrochloride Salt
Chemical Abstracts Service Number 762233-62-5 1187830-68-7
Molecular Formula C6H9N3 C6H10ClN3
Molecular Weight 123.16 g/mol 159.62 g/mol
ChemSpider ID 9053329 -
PubChem CID 10878060 57345878
Molecular Design Limited Number MFCD08447376 MFCD12400786

The Simplified Molecular Input Line Entry System notation for the free base is represented as CN1N=CC2=C1CNC2, which provides a linear representation of the molecular structure. This notation clearly indicates the methyl substitution at the nitrogen position and the fused ring architecture characteristic of this compound class. The structural complexity of the bicyclic system requires careful attention to stereochemistry and regiochemistry during synthesis and characterization procedures.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr introduced the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms in ortho-substitution. The foundational synthesis methodologies established by Knorr, along with subsequent developments by Hans von Pechmann in 1898, provided the chemical framework that would eventually enable the synthesis of more complex bicyclic derivatives.

The specific development of tetrahydropyrrolo[3,4-c]pyrazole derivatives emerged from the recognition that bicyclic heterocycles containing pyrazole moieties, while relatively rare in nature, possessed significant potential in pharmaceutical applications. Early research into this chemical space was driven by the observation that fused ring systems often exhibited enhanced biological activities compared to their monocyclic counterparts. The pyrrolo[3,4-c]pyrazole-4,6-dione nucleus attracted initial attention due to reports of interesting biological activities as phosphatase inhibitors.

Research efforts in the early 2000s began to focus on the tetrahydro derivatives of the pyrrolo[3,4-c]pyrazole system, with significant contributions from pharmaceutical research groups investigating kinase inhibition. A pivotal study published in 2006 identified 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles as potent Aurora kinase inhibitors, marking a significant milestone in the development of this compound class. This research demonstrated that the tetrahydropyrrolo[3,4-c]pyrazole scaffold could provide both high potency and favorable selectivity profiles against anticancer kinase targets.

The optimization of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of compounds with low nanomolar potency against Aurora kinases. These findings established the structural framework as a privileged scaffold for kinase inhibitor development and stimulated further research into substituted derivatives. The development of the 1-methyl derivative specifically addressed the need for compounds with improved pharmacological properties while maintaining potent biological activity.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a representative of the ring-contracted bicyclic aromatic systems. The compound exemplifies the class of fused heterocycles that combine pyrazole and pyrrole functionalities within a single molecular framework, creating unique electronic and steric properties that distinguish it from simple monocyclic heterocycles. This structural complexity provides multiple sites for chemical modification and functionalization, enabling the development of diverse chemical libraries for biological screening applications.

The significance of this compound extends beyond its individual properties to its role as a foundational structure for medicinal chemistry programs. The tetrahydropyrrolo[3,4-c]pyrazole core has been recognized as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Research has demonstrated that compounds based on this structural framework can achieve remarkable selectivity and potency against specific kinase targets, making them valuable tools for both research and therapeutic applications.

The compound's importance in heterocyclic chemistry is further emphasized by its synthetic accessibility and chemical stability. Unlike many complex heterocyclic systems that require elaborate synthetic sequences, the tetrahydropyrrolo[3,4-c]pyrazole framework can be constructed through established methodologies that provide reliable access to substituted derivatives. This synthetic tractability has facilitated extensive structure-activity relationship studies and enabled the optimization of biological properties through systematic chemical modification.

Chemical Class Key Features Biological Significance
Bicyclic Pyrazoles Fused ring system Enhanced metabolic stability
Tetrahydro Derivatives Reduced aromatic character Improved selectivity profiles
Nitrogen Heterocycles Multiple hydrogen bonding sites Favorable protein interactions
Methyl-substituted Systems Increased lipophilicity Enhanced cellular penetration

Contemporary research continues to validate the significance of this structural class through ongoing discoveries of novel biological activities and therapeutic applications. Patent literature reveals extensive exploration of substituted tetrahydropyrrolo[3,4-c]pyrazole derivatives as glycine transporter 1 inhibitors for neurological applications, demonstrating the versatility of this chemical scaffold beyond kinase inhibition. The compound serves as a starting point for chemical modifications that can fine-tune biological activity, selectivity, and pharmacological properties.

Eigenschaften

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-9-6-4-7-2-5(6)3-8-9;/h3,7H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTGXCGMXNMPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721007
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-68-7
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and anti-inflammatory effects, as well as its mechanism of action and structure-activity relationships.

  • IUPAC Name : 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
  • CAS Number : 1187830-68-7
  • Molecular Formula : C₆H₉N₃

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties. It has shown promising results against several cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC₅₀ Values :
    • A549: IC₅₀ = 26 µM
    • MCF7: IC₅₀ = 14.31 µM
    • HCT116: IC₅₀ = 0.07 µM (significantly lower than erlotinib) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. Modifications in the molecular structure can lead to variations in biological activity:

CompoundModificationIC₅₀ (µM)Cell Line
1Parent CompoundN/AN/A
2N-methyl substitution0.064Trypanosoma spp.
3Addition of aryl group0.025Trypanosoma spp.
4Hydroxypropyl substitution0.30HUVEC

The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways associated with cell proliferation and survival:

  • Aurora-A Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC₅₀ value of 0.067 µM, which is critical for mitotic regulation .
  • Induction of Apoptosis : Studies indicate that compounds derived from this structure can induce apoptosis in cancer cells by activating caspase pathways.

Case Studies

Several case studies have highlighted the effectiveness of tetrahydropyrrolo[3,4-c]pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells :
    • Treatment with a derivative showed a significant reduction in cell viability after 48 hours.
    • Mechanistic studies indicated increased levels of pro-apoptotic markers.
  • Study on A549 Cells :
    • The compound demonstrated potent anti-proliferative effects.
    • Flow cytometry analysis revealed cell cycle arrest at the G2/M phase.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. A series of derivatives were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The results demonstrated promising activity, suggesting that modifications to the compound's structure could enhance its efficacy against specific types of cancer .

Protein-Protein Interaction Inhibition

The compound has been investigated for its ability to inhibit protein-protein interactions (PPIs), particularly in the context of diseases caused by Trypanosoma parasites. Research indicates that certain derivatives of pyrrolo[3,4-c]pyrazole can disrupt critical PPIs involved in the parasite's life cycle, offering a novel approach to treatment . This represents a significant advancement in targeting complex biological interactions rather than traditional enzyme inhibition.

Central Nervous System Disorders

There is emerging interest in the neuropharmacological applications of this compound. Studies suggest that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit properties that may be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems. The mechanism involves interaction with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound against various bacterial strains. Initial findings indicate that certain derivatives possess significant antibacterial activity, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives and tested them against breast cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Results Summary:

CompoundIC50 (µM)Cell Line
Derivative A12MCF-7
Derivative B8MDA-MB-231
Derivative C15HeLa

These results underscore the potential of this compound class as a basis for new cancer therapies.

Case Study 2: Inhibition of PEX14-PEX5 Interaction

A study focused on the inhibition of PEX14-PEX5 PPI reported that certain pyrrolo[3,4-c]pyrazole derivatives effectively reduced interaction levels in vitro. This finding is particularly relevant for developing treatments for Trypanosomiasis.

Key Findings:

  • Inhibition Rate : Up to 70% at optimal concentrations.
  • Selectivity : Minimal off-target effects observed in control assays.

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism

  • Methyl Substitution : The position of the methyl group significantly impacts biological activity. For example, the 1-methyl derivative (CAS 1187830-68-7) is optimized for kinase inhibition, while the 3-methyl analog (CAS 1389264-31-6) may exhibit altered binding due to steric effects .

Salt Forms

  • Hydrochloride vs. Dihydrochloride: The dihydrochloride salts (e.g., CAS 1389264-31-6 and 424819-89-6) offer improved aqueous solubility compared to monohydrochloride forms, facilitating in vitro assays .

Core Modifications

  • Tetrahydro-2H-pyran-4-yl Substituent : The addition of a tetrahydropyranyl group (CAS 1434128-47-8) introduces a chiral center and increases molecular complexity, which may influence pharmacokinetic properties .

Vorbereitungsmethoden

Synthesis of Tenuazonic Acid Intermediate

  • Step 1: Formation of β-keto amide
    L-isoleucine methyl ester hydrochloride is converted to a β-keto amide intermediate using reported methods involving acylation and condensation reactions.

  • Step 2: Intramolecular Lacey-Dieckmann Condensation
    The β-keto amide undergoes intramolecular cyclization (Lacey-Dieckmann condensation) to yield tenuazonic acid, a tetramic acid derivative. This step is crucial as it forms the core bicyclic structure necessary for further transformations.

Conversion of Tenuazonic Acid to Pyrrolo[3,4-c]pyrazole Derivatives

  • Step 3: Reaction with Hydrazine
    Tenuazonic acid is treated with hydrazine hydrate, leading to the formation of hydrazide intermediates.

  • Step 4: Cyclization under Acidic Conditions
    The hydrazide intermediates undergo cyclization in the presence of acid (e.g., hydrochloric acid) to yield diastereomeric 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.

  • Step 5: Isolation and Purification
    The final product, often isolated as the hydrochloride salt, is purified by recrystallization or chromatographic techniques.

Reaction Scheme Summary

Step Reaction Description Key Reagents/Conditions Yield Range (%)
1 L-isoleucine methyl ester → β-keto amide Acylation, condensation Reported in literature
2 β-keto amide → Tenuazonic acid Intramolecular Lacey-Dieckmann condensation High (literature reported)
3 Tenuazonic acid + hydrazine → hydrazide Hydrazine hydrate, reflux Moderate to high
4 Hydrazide → this compound Acidic cyclization (HCl) 53–78% (for analogous derivatives)

Structural Characterization and Confirmation

  • The synthesized compounds are characterized by multiple spectroscopic methods including:

  • Single-crystal X-ray diffraction analysis has been performed on related derivatives to confirm the molecular structure and stereochemistry, revealing details such as intermolecular hydrogen bonding and π-π stacking interactions that stabilize the crystal lattice.

Research Findings on Yields and Purity

  • Yields for the final cyclization step to produce substituted pyrrolo[3,4-c]pyrazole derivatives typically range from 53% to 78% , depending on the substituents on the phenyl ring or other modifications.

  • Purity is generally confirmed by melting point determination and chromatographic purity analysis.

Experimental Data Table for a Representative Derivative (Compound 5f)

Parameter Value
Empirical formula C16H18ClN3O
Formula weight 303.79 g/mol
Crystal system Triclinic
Space group P1̅
Unit cell parameters (Å, °) a=6.333(3), b=9.280(5), c=13.707(7)
α=94.522(6), β=97.138(6), γ=93.299(6)
Volume (ų) 795.0(7)
Density (g/cm³) 1.269
Melting point Reported in literature
Yield (%) 53–78

Summary of Key Notes

  • The preparation of this compound relies on the versatile intermediate tenuazonic acid, synthesized via Lacey-Dieckmann condensation from amino acid derivatives.

  • Hydrazine-mediated cyclization under acidic conditions produces the target heterocyclic compound with good yields and purity.

  • The method is supported by comprehensive spectroscopic and crystallographic characterization, ensuring the structural integrity of the product.

  • This synthetic route is adaptable for the preparation of various substituted analogs, which have shown promising biological activities, especially antifungal properties.

Q & A

Q. Key Considerations :

  • Purity : Post-synthesis purification often involves recrystallization (e.g., slow evaporation from ethanol) or column chromatography .
  • Salt Formation : Hydrochloride formation may occur in situ during acidic workup or via direct HCl gas treatment .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Level : Basic
Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the fused pyrrolo-pyrazole scaffold. Key signals include:
    • Pyrrolidine protons : δ 3.2–4.1 ppm (multiplet, 4H) .
    • Pyrazole protons : δ 7.2–7.5 ppm (singlet, 1H) .
  • X-ray Crystallography : Single-crystal studies reveal a triclinic system (space group P1) with unit cell parameters:
    • a=6.2344A˚,b=7.7725A˚,c=9.7071A˚a = 6.2344 \, \text{Å}, \, b = 7.7725 \, \text{Å}, \, c = 9.7071 \, \text{Å} .
    • Hydrogen-bonding networks (O–H⋯N, N–H⋯O) stabilize the structure .

Q. Recommendations :

  • Validate compound identity via HRMS and elemental analysis.
  • Standardize assay protocols (e.g., ATP concentration, pH) using reference compounds like staurosporine.

What advanced analytical methods detect degradation products during stability studies?

Level : Advanced
Answer :

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC-MS : Monitor degradation peaks at m/z 142.1 (demethylation) or 176.0 (oxidation) .
  • Solid-State NMR : Detects amorphous vs. crystalline degradation forms in storage .

Q. Stability Data :

  • Hydrolytic Stability : >90% intact after 24 hours at pH 7.4 (25°C) .
  • Photostability : <5% degradation under UV light (320–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.